Cas no 130273-99-3 (4-Pentenoic acid,5-[(3aS,5R,6R,6aS)-1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-[(1E,3S,4S)-3-hydroxy-4-methyl-1-nonen-6-ynyl]-2-pentalenyl]-,(4Z)- (9CI))
130273-99-3 structure
Product Name:4-Pentenoic acid,5-[(3aS,5R,6R,6aS)-1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-[(1E,3S,4S)-3-hydroxy-4-methyl-1-nonen-6-ynyl]-2-pentalenyl]-,(4Z)- (9CI)
Numéro CAS:130273-99-3
Le MF:C23H32O4
Mégawatts:372.497787475586
CID:178316
PubChem ID:6449860
Update Time:2025-04-19
4-Pentenoic acid,5-[(3aS,5R,6R,6aS)-1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-[(1E,3S,4S)-3-hydroxy-4-methyl-1-nonen-6-ynyl]-2-pentalenyl]-,(4Z)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Pentenoic acid,5-[(3aS,5R,6R,6aS)-1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-[(1E,3S,4S)-3-hydroxy-4-methyl-1-nonen-6-ynyl]-2-pentalenyl]-,(4Z)- (9CI)
- (Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid
- 4,5,18,18,19,19-Hexadehydro-16,20-dimethyl-delta 6(9a)-9(O)-methano-pr ostaglandin I1
- 4-Pentenoic acid,5-[(3aS,5R,6R,6aS)-1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-[(1E,3S,4S)-3-hydroxy-4-methyl-1-nonen-6-ynyl]-2-pent
- (4Z)-5-{(3aS,5R,6R,6aS)-5-hydroxy-6-[(1E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-yn-1-yl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl}pent-4-enoic acid
- KP 10614
- (4Z)-5-[[(3aS)-3,3aβ,4,5,6,6aβ-Hexahydro-5α-hydroxy-4β-[(1E,3S,4S)-3-hydroxy-4-methyl-1-nonen-6-ynyl]pentalen]-2-yl]-4-pentenoic acid
- KP-10614
- 130273-99-3
- 4,5,18,18,19,19-Hexadehydro-16,20-dimethyl-delta 6(9a)-9(O)-methano-prostaglandin I1
- 4-Penenoic acid, 5-(1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-(3-hydroxy-4-methyl-1-nonen-6-ynyl)-2-pentalenyl)-, (3aS-(2(Z),3aalpha,5beta,6alpha(1E,3R*,4R*),6aalpha))-
-
- Piscine à noyau: 1S/C23H32O4/c1-3-4-5-8-16(2)21(24)12-11-19-20-14-17(9-6-7-10-23(26)27)13-18(20)15-22(19)25/h6,9,11-13,16,18-22,24-25H,3,7-8,10,14-15H2,1-2H3,(H,26,27)/b9-6-,12-11+/t16-,18-,19+,20-,21+,22+/m0/s1
- La clé Inchi: LHDZAKZWZVBVTK-RISFQUNISA-N
- Sourire: O[C@@H]1C[C@@H]2C=C(/C=C\CCC(=O)O)C[C@@H]2[C@H]1/C=C/[C@H]([C@@H](C)CC#CCC)O
Propriétés calculées
- Qualité précise: 372.23016
- Masse isotopique unique: 372.23005950g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 8
- Complexité: 660
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.1
- Surface topologique des pôles: 77.8Ų
Propriétés expérimentales
- Le PSA: 77.76
4-Pentenoic acid,5-[(3aS,5R,6R,6aS)-1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-[(1E,3S,4S)-3-hydroxy-4-methyl-1-nonen-6-ynyl]-2-pentalenyl]-,(4Z)- (9CI) Littérature connexe
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
130273-99-3 (4-Pentenoic acid,5-[(3aS,5R,6R,6aS)-1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-[(1E,3S,4S)-3-hydroxy-4-methyl-1-nonen-6-ynyl]-2-pentalenyl]-,(4Z)- (9CI)) Produits connexes
- 82889-99-4(5-Cis iloprost)
- 85026-51-3(15(r)-iloprost)
- 78919-13-8(Iloprost)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fournisseurs recommandés
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot